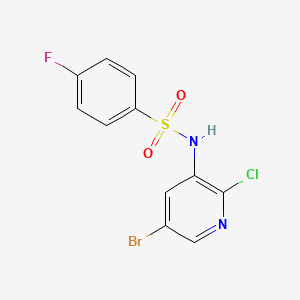
N-(5-bromo-2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide
Cat. No. B8518298
M. Wt: 365.61 g/mol
InChI Key: KLEJCMJLXPKUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07820665B2
Procedure details


To a 50-mL, round-bottomed flask was added 3-amino-5-bromo-2-chloropyridine (0.50 g, 2.4 mmol, Asymchem, Morrisville, N.C.), pyridine (10 mL, 120 mmol) and 4-fluorobenzenesulfonyl chloride (2.0 g, 10 mmol, Fluka, Buchs, Switzerland). The mixture was stirred at 25° C. After 18 hours, the mixture was concentrated in vacuo. To the residue was added methanol (10 mL), 1,4-dioxane (10 mL) and potassium carbonate (3.4 g, 25 mmol). The mixture was stirred at 60° C. After 16 hours, the mixture was poured into water (100 mL) and the pH was adjusted to ˜7 with 1 N HCl. The solution was extracted with EtOAc (3×75 mL) and the combined extracts were washed with water (100 mL), brine (100 mL) and then dried (Na2SO4) and concentrated onto silica. Purification by silica gel chromatography (2.0 to 30% EtOAc/hexane) afforded the title compound as a white solid (0.53 g, 58% yield). MS (ESI pos. ion) m/z: 367 (M+1). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.63 (br. s, 1H), 8.42 (d, J=2.3 Hz, 1H), 7.94 (d, J=2.3 Hz, 1H), 7.77-7.84 (m, 2H), 7.40-7.47 (m, 2H).








Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.N1C=CC=CC=1.[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].Cl>O.O1CCOCC1.CO>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][S:23]([C:20]2[CH:21]=[CH:22][C:17]([F:16])=[CH:18][CH:19]=2)(=[O:25])=[O:24])[C:3]([Cl:9])=[N:4][CH:5]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC=C(C1)Br)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 60° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 16 hours
|
|
Duration
|
16 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with EtOAc (3×75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with water (100 mL), brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (2.0 to 30% EtOAc/hexane)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C1=CC=C(C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.53 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
